2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a morpholinoethyl group, which is a common moiety in many bioactive compounds . The presence of the imidazo[2,1-f]purin-3(2H,4H,8H)-yl group suggests that this compound might be a purine derivative, which are often found in DNA, RNA, and many biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The presence of the morpholinoethyl group and the purine ring could make it susceptible to reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
pKa Determination and Drug Precursors
Research involving the determination of acidity constants (pKa values) of drug precursor compounds, including those with acetamide derivatives, indicates the importance of such studies in understanding the chemical behavior of potential pharmacological agents. For instance, Duran and Canbaz (2013) explored the acidity constants of acetamide derivatives, highlighting their relevance in drug design and development (Duran & Canbaz, 2013).
Antimicrobial and Hemolytic Activity
Compounds with morpholinoethyl and acetamide groups have been examined for their antimicrobial and hemolytic activities. Gul et al. (2017) synthesized and evaluated a series of acetamide derivatives for their potential as antimicrobial agents, indicating the broad applicability of such compounds in developing new antimicrobial therapies (Gul et al., 2017).
Antifungal Agents
The synthesis of morpholin-3-yl-acetamide derivatives for their antifungal properties against Candida and Aspergillus species showcases the potential of these compounds in addressing fungal infections. Bardiot et al. (2015) identified specific derivatives with improved plasmatic stability and broad antifungal activity, demonstrating their potential for therapeutic applications (Bardiot et al., 2015).
Synthesis and Properties of Complexes
The study of complexes containing imidazole and acetamide groups reveals their potential applications in catalysis and material science. For example, the synthesis and characterization of manganese(II) complexes with acetamide derivatives suggest their utility as catalysts in chemical transformations, including alkene epoxidation (Serafimidou et al., 2008).
Novel Precursors for Anti-Cancer Agents
Research into novel precursors for the synthesis of compounds targeting specific enzymes over-expressed in tumors, such as NAD(P)H: quinone oxidoreductase (NQO1), underscores the potential of these compounds in developing targeted cancer therapies. Shareef and Shareef (2021) outlined the synthesis of a novel precursor aiming to increase binding affinity to NQO1, demonstrating the role of such research in advancing cancer treatment (Shareef & Shareef, 2021).
Future Directions
properties
IUPAC Name |
2-[4,7-dimethyl-6-(2-morpholin-4-ylethyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O4/c1-11-9-23-13-14(20(2)17(27)24(15(13)26)10-12(18)25)19-16(23)22(11)4-3-21-5-7-28-8-6-21/h9H,3-8,10H2,1-2H3,(H2,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQYRAXCLZSNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,7-Dimethyl-6-(2-morpholin-4-ylethyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
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